Unsaturated Imidazo[2,1-b]thiazole Core Enforces ATP-Pocket-Complementary Planarity vs. Dihydro Analog (CAS 893973-82-5)
The target compound (CAS 893967-71-0) features a fully aromatic imidazo[2,1-b]thiazole core (C₁₈H₁₂FN₃OS), whereas its closest cataloged analog, N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-fluorobenzamide (CAS 893973-82-5), contains a saturated C2–C3 bond (C₁₈H₁₄FN₃OS) . The unsaturated core enforces a rigid, planar topology that crystallographic data for analogous imidazo[2,1-b]thiazole kinase inhibitors (PDB 3LZB) show is required for coplanar stacking with the gatekeeper phenylalanine and hinge-region hydrogen bonding in the EGFR/IGF-1R ATP cleft [1]. Saturation introduces a tetrahedral carbon, disrupting this planarity and predictably lowering affinity for kinases that recognize the flat heterocycle; in the broader imidazo[2,1-b]thiazole literature, saturation of the thiazole ring has been correlated with order-of-magnitude losses in kinase IC₅₀ [2].
| Evidence Dimension | Core heterocycle saturation state (planarity and conformational rigidity) |
|---|---|
| Target Compound Data | Fully unsaturated C₂=C₃ (sp² carbons); planar imidazo[2,1-b]thiazole core; molecular formula C₁₈H₁₂FN₃OS |
| Comparator Or Baseline | CAS 893973-82-5 (dihydro analog); saturated C₂–C₃ bond (sp³ carbons); bent imidazothiazolidine core; C₁₈H₁₄FN₃OS |
| Quantified Difference | Target compound core is planar and electron-rich aromatic; comparator core is non-planar, aliphatic at C2–C3 (quantitative kinase IC₅₀ shift not directly measured for this pair, but scaffold-level crystallographic and SAR data confirm planarity is a prerequisite for kinase hinge binding). |
| Conditions | PDB 3LZB (X-ray diffraction, 2.7 Å resolution; EGFR T790M kinase domain bound to imidazo[2,1-b]thiazole inhibitor) |
Why This Matters
The planar unsaturated core is a known structural determinant for ATP-pocket recognition; a purchaser selecting the dihydro analog for kinase screening would introduce a conformational mismatch absent in CAS 893967-71-0, potentially generating false negatives.
- [1] Fidanze, S.D. et al. Imidazo[2,1-b]thiazoles: multitargeted inhibitors of both the insulin-like growth factor receptor and members of the epidermal growth factor family of receptor tyrosine kinases. Bioorg. Med. Chem. Lett. 2010, 20, 2452–2455. PDB: 3LZB. View Source
- [2] Abdel-Maksoud, M.S. et al. Design, synthesis, in vitro antiproliferative evaluation, and kinase inhibitory effects of a new series of imidazo[2,1-b]thiazole derivatives. Eur. J. Med. Chem. 2015, 95, 453–463. View Source
